N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)butyramide
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Description
Synthesis Analysis
The synthesis of compounds like BQU57 often involves the use of anilines and malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives or alternatively by methods involving hydrolysis of 4-amino-2-quinolones or 2-amino-4-hydroxyquinolines .Molecular Structure Analysis
BQU57 incorporates the 8-hydroxyquinoline (8-HQ) moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis
Compounds containing the 8-HQ moiety exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .Physical and Chemical Properties Analysis
BQU57 has a molecular formula of C22H24N2O2 and a molecular weight of 348.4 g/mol. More detailed physical and chemical properties are not specified in the search results.Future Directions
Compounds containing the 8-HQ moiety, like BQU57, have attracted the attention of chemists, medicinal chemists, and professionals in health sciences due to their wide range of biological activities . They can be used to develop potent lead compounds with good efficacy and low toxicity . Therefore, future research may focus on exploring the potential applications of BQU57 and similar compounds in various fields, including drug discovery and development .
Properties
IUPAC Name |
N-butyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-4-6-11-21(17(22)8-5-2)13-16-12-15-10-7-9-14(3)18(15)20-19(16)23/h7,9-10,12H,4-6,8,11,13H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGOZMSRYASYQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)CCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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